N-Cyclopropyl-4-fluoroaniline
Description
Historical Context of Fluorinated Aniline (B41778) Derivatives in Chemical Research
The journey of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov Alexander Borodin is also credited with an early synthesis of an organofluorine compound in 1862. nih.gov However, it was the isolation of elemental fluorine by Henri Moissan in 1886 that truly opened the door to this specialized field. numberanalytics.comrsc.org The 1930s and 1940s saw significant growth, spurred by the development of chlorofluorocarbons and fluoropolymers like Teflon, and further advanced by research during the Manhattan Project. rsc.org
The introduction of fluorine into bioactive molecules gained significant traction in the mid-20th century. In 1954, the discovery that a fluorinated corticosteroid exhibited enhanced biological activity compared to its non-fluorinated counterpart sparked widespread interest in the application of selective fluorination in the life sciences. rsc.org This led to a surge in the development of fluorinated pharmaceuticals and agrochemicals. Today, it is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. nih.govchinesechemsoc.org
The development of new fluorinating agents has been a critical aspect of this historical progression. Early methods often involved harsh and hazardous reagents. chinesechemsoc.org However, the last few decades have seen the advent of safer and more selective fluorinating agents, such as N-F reagents, which have made the incorporation of fluorine into organic molecules more accessible to a broader range of chemists. chinesechemsoc.orgbeilstein-journals.org These advancements have facilitated the synthesis of a wide array of fluorinated compounds, including fluorinated aniline derivatives, which are now integral to modern chemical research. beilstein-journals.orgbeilstein-journals.org
Significance of Cyclopropyl (B3062369) and Fluoro Substituents in Molecular Design
The strategic incorporation of cyclopropyl and fluoro groups is a powerful tool in modern molecular design, particularly in the realm of medicinal chemistry. Each substituent brings a unique set of properties that can significantly enhance the biological and physicochemical characteristics of a molecule.
The Fluoro Substituent:
The fluorine atom, despite its simple structure, has a profound impact on a molecule's properties. Its high electronegativity can alter the acidity (pKa) of nearby functional groups, which can in turn affect a drug's bioavailability. nih.govresearchgate.net The carbon-fluorine bond is exceptionally strong, which can block metabolically weak spots in a molecule, leading to increased metabolic stability and a longer duration of action. nih.govnih.gov Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, which is a critical factor in its ability to be absorbed and permeate cell membranes. nih.govbenthamdirect.com In some instances, fluorine can also enhance the binding affinity of a drug to its target protein. nih.gov
The Cyclopropyl Substituent:
The cyclopropyl group is a three-membered carbon ring that, due to its strained nature, possesses unique electronic and conformational properties. fiveable.me This small ring is often used as a rigid linker or as a bioisostere for other groups, such as a double bond. scientificupdate.comiris-biotech.de The rigid nature of the cyclopropyl ring can help to lock a molecule into a specific conformation that is favorable for binding to a biological target, which can lead to increased potency. iris-biotech.denih.gov Similar to fluorine, the cyclopropyl group can also enhance metabolic stability, often by replacing more metabolically susceptible groups like an N-ethyl group. iris-biotech.de It can also be used to fine-tune a molecule's lipophilicity and reduce off-target effects. scientificupdate.comnih.gov
The combination of both a fluoro and a cyclopropyl group in a molecule like N-Cyclopropyl-4-fluoroaniline creates a building block with a desirable set of pre-packaged properties, making it a highly attractive starting material for the synthesis of new and improved bioactive compounds.
This compound as a Key Scaffold in Synthetic Organic Chemistry
This compound serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. google.comsmolecule.com Its utility stems from the desirable properties conferred by the fluoro and cyclopropyl groups, as well as the reactive nature of the aniline amine group, which allows for further chemical modifications.
The synthesis of this compound itself can be achieved through various methods. One common approach involves the reaction of a substituted phenol (B47542) with 2-chloro-N-cyclopropylacetamide in a process known as the Smiles rearrangement. thieme-connect.com Another patented method describes a multi-step process starting from a substituted nitrobenzene (B124822), which is first reacted with cyclopropylamine (B47189), followed by a series of reduction and de-amination steps. google.com
The versatility of this compound as a synthetic intermediate is further highlighted by its use in the construction of various heterocyclic systems and other complex organic frameworks. For instance, it has been used as a key starting material in the synthesis of the tyrosine kinase inhibitor cabozantinib. thieme-connect.comthieme-connect.com In this synthesis, the this compound moiety is coupled with other fragments to build the final, complex drug molecule. thieme-connect.comthieme-connect.com
The availability of this compound from commercial suppliers and the existence of scalable synthetic routes underscore its importance as a readily accessible and valuable scaffold for organic chemists. sigmaaldrich.comsigmaaldrich.combldpharm.com
Structure
2D Structure
Properties
IUPAC Name |
N-cyclopropyl-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDXGFOMBAHKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621811 | |
| Record name | N-Cyclopropyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136005-64-6 | |
| Record name | N-Cyclopropyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Cyclopropyl 4 Fluoroaniline and Its Derivatives
Strategies for Carbon-Nitrogen Bond Formation in N-Cyclopropyl Anilines
The formation of the bond between the nitrogen atom of the aniline (B41778) and the cyclopropyl (B3062369) ring is a critical step in the synthesis of these compounds. Several methods have been explored to achieve this transformation efficiently.
Amination Reactions
Amination reactions are a direct approach to forming the C-N bond. Palladium-catalyzed amination, specifically the Buchwald-Hartwig reaction, has proven to be an effective method for the synthesis of N-cyclopropylanilines. thieme-connect.comacs.org This reaction involves the coupling of an aryl halide (or triflate) with cyclopropylamine (B47189) in the presence of a palladium catalyst and a base. acs.orgresearchgate.netacs.org A variety of N-arylcyclopropylamines have been successfully prepared using this method with yields ranging from 43% to 99%. researchgate.net The choice of ligands on the palladium catalyst can influence the reaction's efficiency. acs.org
Copper-catalyzed amination reactions also provide a viable route. For instance, the reaction of anilines with cyclopropylboronic acid in the presence of a copper catalyst, such as copper(II) acetate (B1210297) with 2,2'-bipyridine, affords the corresponding N-cyclopropyl derivatives in good to excellent yields. researchgate.net
Another approach involves the direct alkylation of anilines with cyclopropyl halides. ontosight.ai However, this method is often less efficient due to the low reactivity of cyclopropyl halides towards nucleophilic substitution. thieme-connect.comresearchgate.net
A notable, scalable method for synthesizing N-cyclopropylanilines is through a Smiles rearrangement. thieme-connect.comresearchgate.net This process involves the reaction of substituted phenols with 2-chloro-N-cyclopropylacetamide under basic conditions, followed by rearrangement to yield the desired N-cyclopropylaniline. thieme-connect.com For example, 3-Chloro-N-cyclopropyl-4-fluoroaniline has been synthesized using this method. thieme-connect.com
Reductive Amination Approaches
Reductive amination offers an alternative pathway to N-cyclopropyl anilines. This method typically involves the reaction of an aniline with a cyclopropyl ketone or aldehyde to form an intermediate imine, which is then reduced to the desired amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com
An indirect reductive amination approach starts with (1-ethoxycyclopropyl)oxysilane, which is converted to 1-bromo-1-ethoxycyclopropane. thieme-connect.comresearchgate.net This intermediate then reacts with an aromatic amine to form a cyclopropyl hemiaminal ether, which is subsequently reduced to the N-cyclopropylaniline. thieme-connect.comresearchgate.net An improved, one-step version of this reductive amination using the siloxane directly has been developed, although it can result in low yields. thieme-connect.comresearchgate.net
Introduction of the Cyclopropyl Moiety
The introduction of the three-membered cyclopropyl ring onto the aniline scaffold can be achieved through various synthetic strategies, including cross-coupling and cyclopropanation reactions.
Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki Coupling with Cyclopropylboronic Acid)
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a widely used method. mdpi.comorganic-chemistry.org In the context of synthesizing N-cyclopropyl-4-fluoroaniline derivatives, cyclopropylboronic acid can be coupled with a suitably substituted aniline derivative. researchgate.netresearchgate.net The general mechanism of the Suzuki coupling involves an oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the final product and regenerate the catalyst. mdpi.comorganic-chemistry.org
| Coupling Partners | Catalyst System | Key Mechanistic Steps | Reference |
|---|---|---|---|
| Aryl Halide/Triflate + Cyclopropylboronic Acid | Palladium(0) or Palladium(II) precatalyst, Base | Oxidative Addition, Transmetalation, Reductive Elimination | mdpi.comorganic-chemistry.org |
Cyclopropanation Reactions of Alkene Precursors
Cyclopropanation reactions involve the addition of a carbene or carbenoid to an alkene to form a cyclopropane (B1198618) ring. acsgcipr.orgnumberanalytics.com This strategy can be employed by starting with an aniline derivative containing an alkene functionality and then forming the cyclopropyl ring.
The generation of a carbene, a neutral, six-electron species with a divalent carbon, is central to these reactions. masterorganicchemistry.com Metal carbenoids, which are more stable than free carbenes, are often employed. acsgcipr.org These are formed by the decomposition of carbene precursors, such as diazo compounds, in the presence of a metal catalyst. acsgcipr.orgnumberanalytics.com The metal-carbene complex then transfers the carbene fragment to the alkene. acsgcipr.org
Several metals, including copper, rhodium, and iron, can catalyze cyclopropanation reactions. numberanalytics.comnih.gov Iron-porphyrin complexes, for instance, have been shown to be effective catalysts. nih.govacs.org The mechanism can proceed through either a concerted or a stepwise pathway. numberanalytics.comacs.org In a concerted mechanism, the metal-carbene complex reacts with the alkene in a single step. numberanalytics.commasterorganicchemistry.com In a stepwise mechanism, a zwitterionic intermediate is formed, which then cyclizes. numberanalytics.com
The Simmons-Smith reaction is a classic cyclopropanation method that utilizes a zinc-copper couple and diiodomethane (B129776) to generate a zinc carbenoid species. acsgcipr.orgmasterorganicchemistry.com This reagent then reacts with an alkene to form the cyclopropane. acsgcipr.org
| Carbene Precursor | Catalyst/Reagent | Key Intermediate | Mechanism Type | Reference |
|---|---|---|---|---|
| Diazo compounds | Metal catalysts (e.g., Cu, Rh, Fe) | Metal-carbene complex | Concerted or Stepwise | acsgcipr.orgnumberanalytics.com |
| Diiodomethane | Zinc-Copper couple (Zn-Cu) | Zinc carbenoid | Concerted | acsgcipr.orgmasterorganicchemistry.com |
SN2 Reaction Mechanisms
The bimolecular nucleophilic substitution (SN2) reaction represents a direct approach for forming the N-cyclopropyl bond. In this mechanism, the nitrogen atom of an aniline derivative acts as a nucleophile, attacking an electrophilic cyclopropyl species and displacing a leaving group in a single, concerted step. This process is characterized by a backside attack, which leads to an inversion of the stereochemical configuration at the carbon center if it is chiral. masterorganicchemistry.comyoutube.com
However, the direct SN2 reaction to form N-cyclopropylanilines is challenging. Cyclopropyl halides are generally poor substrates for SN2 reactions due to increased ring strain in the transition state and the altered hybridization of the carbon-halogen bond. thieme-connect.com Despite these challenges, the principle is applied in related transformations. For instance, an aniline nitrogen, while a neutral nucleophile, can be sufficiently reactive to attack a primary alkyl halide, as demonstrated in the reaction of para-toluidine with 2-bromoacetophenone. youtube.com In such cases, a weak base is often added to neutralize the resulting ammonium (B1175870) salt. youtube.com The general reactivity in SN2 reactions is highly dependent on minimizing steric hindrance, making methyl and primary halides the best substrates. masterorganicchemistry.comyoutube.com While direct attack on a simple cyclopropyl bromide is rare, activated cyclopropyl systems or alternative strategies are typically employed. thieme-connect.com A related approach, the Williamson ether synthesis, exemplifies the classic SN2 mechanism where an alkoxide attacks an alkyl halide, a process that is also sensitive to steric hindrance. masterorganicchemistry.com
A mechanistically distinct but related process involves the two-electron (2e) SN2-like ring-opening of cyclopropylamines. When activated by an electrophilic iodine source like N-iodosuccinimide (NIS), the cyclopropane ring can be opened by a nucleophile, suggesting a pathway that proceeds through a 2e process rather than a 1e radical cation mechanism. sci-hub.se
Cycloisomerization Strategies
Cycloisomerization reactions provide an alternative pathway to construct the cyclopropane ring. These reactions typically involve an intramolecular rearrangement of an unsaturated precursor to form the cyclic structure. Titanium-mediated intramolecular coupling is a notable example of this strategy for synthesizing bicyclic primary cyclopropylamines directly from unsaturated nitriles. researchgate.net This method involves the coupling of a terminal alkene and a nitrile moiety, facilitated by a Ti(II) species. researchgate.net
In a related approach known as the de Meijere cyclopropylamine synthesis, a titanacyclopropane intermediate is generated from a Grignard reagent and a titanium(IV) isopropoxide catalyst. This intermediate then reacts with an unsaturated substrate. Studies on the reaction with trans-β-deuterostyrene to form N,N-dimethyl-N-(2-phenylcyclopropyl)amine showed that the ring closure proceeds with inversion of configuration at the carbon previously bound to titanium, suggesting a W-shaped transition state. acs.org These cycloisomerization strategies are powerful for creating the core cyclopropylamine structure, which can subsequently be attached to an aromatic system. researchgate.netacs.org
Enantioselective Cyclopropanation Approaches
For the synthesis of chiral this compound derivatives, enantioselective cyclopropanation is a key strategy. These methods introduce the cyclopropane ring with high stereocontrol, often by using chiral catalysts.
Transition-metal catalysis is a dominant approach. Chiral ruthenium(II)-pheox acs.org and iron porphyrin complexes rsc.org have proven highly effective for the asymmetric cyclopropanation of olefins with diazo compounds. For example, a chiral iron porphyrin catalyst enables the cyclopropanation of various arylalkenes with in-situ generated α-diazoacetonitrile, achieving yields up to 99% and enantiomeric excess (ee) values up to 98%. rsc.org The resulting cyclopropyl nitriles are versatile intermediates that can be converted to the corresponding cyclopropylamines. rsc.org Similarly, Ru(II)-Pheox catalysts are effective for the cyclopropanation of vinyl carbamates, providing a direct route to optically active protected cyclopropylamines. acs.org
Copper-catalyzed reactions also provide access to valuable chiral building blocks. A copper(I)-bisoxazoline complex catalyzes the enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane, yielding 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high stereocontrol. nih.gov These intermediates can be converted into trifluoromethylated cyclopropylamines, which are important motifs in medicinal chemistry. nih.gov
Enzymatic methods have also been developed. An engineered sperm whale myoglobin (B1173299) variant can catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketone reagents, producing cyclopropyl ketones with over 99% de and ee. rochester.edu These chiral ketones are versatile scaffolds that can be further diversified. rochester.edu Another strategy involves the cyclopropanation of enamides, which can be prepared from BOC-protected anilines, to generate chiral cyclopropylamines, though this area is less explored. uark.edu
| Catalyst System | Substrate Type | Carbene Source | Key Features | Reference |
|---|---|---|---|---|
| Chiral Iron Porphyrin | Arylalkenes (e.g., 3,4-difluorostyrene) | α-Diazoacetonitrile (in situ) | High yields (up to 99%), high ee (up to 98%), high turnover number (up to 31,000). | rsc.org |
| Ru(II)-Pheox Complexes | Vinyl Carbamates, Allenes | Diazoacetates | Provides direct access to optically active cyclopropylamines; reusable catalysts developed. | acs.org |
| Cu(I)-bisoxazoline Complex | (E)-Alkenyl Boronates | Trifluorodiazoethane | Forms versatile trifluoromethylated cyclopropylboronate intermediates. | nih.gov |
| Engineered Myoglobin | Vinylarenes | Diazoketones | Biocatalytic approach; quantitative yields and >99% de/ee. | rochester.edu |
Incorporation via Cyclopropylamine Building Blocks
A highly convergent and widely used synthetic strategy involves the preparation of cyclopropylamine or its derivatives as a distinct building block, followed by its coupling to a suitable fluorinated aromatic precursor. This approach benefits from the modularity and commercial availability of various starting materials. nih.govbeilstein-journals.org
The synthesis of the cyclopropylamine building block itself can be achieved through various means, including the Kulinkovich-Szymoniak reductive cyclopropanation of nitriles or the Curtius rearrangement of cyclopropyl carboxylic acids. beilstein-journals.orgchemrxiv.org For instance, (1-cyclopropyl)cyclopropylamine hydrochloride can be prepared on a large scale from 1-cyclopropylcyclopropanecarboxylic acid via a Curtius degradation. beilstein-journals.org
Once the cyclopropylamine building block is obtained, it is coupled with a fluoroaromatic compound. N-arylation reactions, such as the copper-catalyzed Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig amination, are standard methods for forming the C-N bond. organic-chemistry.orgacs.org A recently developed system using a CuI/N-carbazolyl-1H-pyrrole-2-carbohydrazide catalyst enables the N-arylation of cyclopropylamine with aryl bromides to proceed efficiently at room temperature. acs.org Alternatively, a nucleophilic aromatic substitution (SNAr) approach can be used if the aromatic ring is sufficiently activated. For example, a patent describes the selective reaction of cyclopropylamine with 3-chloro-2,4-difluoro-6-nitrobenzene in DMSO, where the fluorine at the 2-position is displaced. google.com
Introduction of the Fluorine Atom
The installation of the fluorine atom onto the aromatic ring is another critical aspect of the synthesis, which can be accomplished either before or after the introduction of the cyclopropylamine moiety.
Electrophilic Aromatic Substitution
Direct electrophilic fluorination involves the reaction of an electron-rich aromatic ring, such as an N-cyclopropylaniline precursor, with an electrophilic fluorine source ("F+"). Modern electrophilic fluorinating agents are typically N-F compounds, which are safer and easier to handle than elemental fluorine. wikipedia.orgorganicreactions.org Common reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). wikipedia.orgresearchgate.net These reagents are designed with electron-withdrawing groups attached to the nitrogen atom to reduce the electron density on the fluorine, thereby making it electrophilic. wikipedia.orgnih.gov
The mechanism of fluorination with N-F reagents is thought to proceed via either an SN2-type pathway or a single-electron transfer (SET) process. wikipedia.org The high reactivity of anilines can make such reactions difficult to control, but the choice of reagent and conditions can achieve the desired transformation. For substrates like phenols, high ortho-selectivity can sometimes be achieved due to hydrogen-bonding interactions between the substrate and the reagent. nih.gov An advanced strategy to control regioselectivity involves the fluorination of organosilanes, where the silyl (B83357) group can direct the position of fluorine incorporation. rsc.org
Halogenation Strategies
Broader halogenation strategies often provide indirect routes to the target fluoroaniline (B8554772). These methods typically involve the synthesis of a fluorinated aromatic precursor which is then elaborated.
The Balz-Schiemann reaction is a classic method that starts with an aromatic amine, such as 3-chloroaniline. The amine is converted into a diazonium salt, which is then reacted with a fluoride (B91410) source like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). Thermal decomposition of the resulting aryl diazonium tetrafluoroborate salt releases nitrogen gas and yields the corresponding aryl fluoride. researchgate.net This method is advantageous as it allows for the introduction of fluorine at a specific position defined by the initial amino group. However, the standard Balz-Schiemann reaction on 4-aminophenol (B1666318) is known to be inefficient due to side-product formation. cas.cz
The Halex (Halogen Exchange) process is another major industrial method. It is a nucleophilic aromatic substitution (SNAr) reaction where a chloro or bromo substituent on an activated aromatic ring is displaced by fluoride. wikipedia.org The activation is typically provided by strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group. For example, 4-chloronitrobenzene can be converted to 1-fluoro-4-nitrobenzene (B44160) by heating with potassium fluoride (KF) in a polar aprotic solvent like DMSO. cas.czwikipedia.org The resulting fluoronitrobenzene can then be readily reduced to 4-fluoroaniline (B128567), a key precursor for the final product. wikipedia.org This two-step sequence (Halex reaction followed by reduction) is a common and scalable route to a wide variety of fluoroanilines. wikipedia.orgnbinno.com
Fluorodehydroxylation Methods for Fluoroamines
A notable method for the synthesis of fluoroamines involves the direct replacement of a hydroxyl group with fluorine, a process termed fluorodehydroxylation. acs.orgacs.org This transformation is particularly effective for converting hydroxyamines and hydroxyamino acids into their corresponding fluoro-derivatives. acs.orgresearchgate.netresearchgate.net
The procedure typically employs sulfur tetrafluoride (SF₄) in a liquid hydrogen fluoride (HF) solvent. acs.orgresearchgate.net A significant advantage of this method is the mild reaction conditions required; the transformation can often be carried out at -78 °C and atmospheric pressure. acs.orgresearchgate.net This contrasts sharply with traditional fluorination using SF₄, which necessitates high temperatures (50-250 °C) and sealed, high-pressure reactors. The increased reactivity of SF₄ in liquid HF allows for this more gentle approach. acs.org
The mechanism of fluorodehydroxylation can vary, proceeding through either carbocation intermediates or an Sₙ2 pathway, likely involving a ROSF₃ intermediate in all cases. acs.orgresearchgate.net This method provides a powerful tool for selectively introducing fluorine into molecules containing a basic nitrogen atom and an alcoholic hydroxyl group. acs.org
Multi-Step Synthesis Pathways
The synthesis of this compound is often achieved through multi-step pathways that offer scalability and control over the final product. thieme-connect.comgoogleapis.com
One prominent pathway begins with a substituted fluoronitrobenzene derivative, such as 3-chloro-4-fluoronitrobenzene. google.com The key steps in this process are:
Selective Nucleophilic Substitution : The starting nitrobenzene (B124822) compound is reacted with cyclopropylamine. The reaction is typically conducted in a solvent like dimethylsulfoxide (DMSO) at temperatures ranging from 20 to 50 °C. This step selectively replaces a substituent (e.g., a chlorine atom) with the cyclopropylamino group to form an intermediate like N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline. google.com
Reduction of the Nitro Group : The nitro group of the intermediate is then reduced to a primary amine. This is commonly achieved through catalytic hydrogenation, for instance, using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. fiveable.me This reduction yields the desired aniline derivative.
An alternative and efficient multi-step synthesis utilizes a Smiles rearrangement. thieme-connect.comresearchgate.net This reproducible and scalable approach involves the reaction of a substituted phenol (B47542) with 2-chloro-N-cyclopropylacetamide in the presence of a base. thieme-connect.com This method provides good yields of the target N-cyclopropylanilines. thieme-connect.comresearchgate.net
Stepwise Functionalization of Substituted Anilines
Another synthetic strategy involves the direct functionalization of an already substituted aniline. This approach builds the final molecule by adding the cyclopropyl group to an aniline precursor that already contains the desired substituents on the aromatic ring. googleapis.com
A well-documented example is the synthesis of N-cyclopropyl-3-bromo-4-fluoroaniline starting from 3-bromo-4-fluoroaniline. prepchem.com This process can be summarized as follows:
Formation of Cyclopropyllithium : Cyclopropylbromide is reacted with t-butyllithium at low temperatures (-78 °C) to generate cyclopropyllithium. prepchem.com
Formation of an Anilinocuprate Intermediate : In a separate flask, the starting material, 3-bromo-4-fluoroaniline, is treated with n-butyllithium and then cuprous cyanide to form a reactive anilinocuprate intermediate. prepchem.com
Coupling Reaction : The anilinocuprate is then added to the cyclopropyllithium solution. The reaction mixture is warmed and heated, leading to the formation of N-cyclopropyl-3-bromo-4-fluoroaniline. prepchem.com
Reductive alkylation is another method used for creating N-alkylated fluoroanilines, providing a direct route to introduce the alkyl group.
Protection and Deprotection Strategies of Amine Functionality
In complex, multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent unwanted side reactions. researchgate.net This is achieved using "protecting groups" that can be selectively added and later removed. google.comresearchgate.net
The protection of the amine functionality is crucial when performing reactions on other parts of the molecule that would otherwise react with the basic and nucleophilic amine. researchgate.net Common strategies include:
Acetylation : As mentioned in patent literature, an acetylation step can be employed to protect the amine functionality during the synthesis of this compound derivatives. google.com
Carbamate Protecting Groups : The most common protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). fiveable.mefishersci.co.ukmasterorganicchemistry.com
Protection (Boc group) : The Boc group is typically introduced by reacting the aniline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk
Deprotection (Boc group) : The Boc group is readily removed under acidic conditions, for example, by using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. fishersci.co.ukmasterorganicchemistry.com
The choice of protecting group depends on the stability of the molecule to the conditions required for protection and deprotection. fiveable.me
| Protection Strategy | Reagent | Typical Conditions | Deprotection Reagent | Typical Conditions | Reference |
| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base, Room Temp or 40°C | Trifluoroacetic Acid (TFA) or HCl | Acidic, Room Temp | fishersci.co.uk |
| Cbz Protection | Benzyl chloroformate (Cbz-Cl) | Base, 0°C | H₂, Pd/C | Catalytic Hydrogenolysis | fishersci.co.uk, masterorganicchemistry.com |
| Acetylation | Acetic Anhydride or Acetyl Chloride | Base | Acid or Base Hydrolysis | Heat | google.com |
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives of this compound allows for the tuning of its chemical properties. These syntheses focus on introducing new functional groups to either the aromatic ring or the cyclopropyl moiety. googleapis.com
Regioselective Functionalization of the Aromatic Ring
Achieving regioselectivity—the control of where a substituent is added to the aromatic ring—is a key challenge in organic synthesis. For this compound derivatives, a powerful method involves a multi-step process starting from a nitrobenzene compound. googleapis.comgoogle.com
A representative synthesis pathway is outlined in patent EP0430847A1: google.com
Starting Material : The synthesis begins with a disubstituted nitrobenzene, such as 3-chloro-4-fluoronitrobenzene. google.com
First Nucleophilic Substitution : The starting material is reacted with cyclopropylamine. The nitro group activates the ring, facilitating a selective nucleophilic aromatic substitution where the cyclopropylamine displaces one of the substituents (e.g., the chlorine at position 1 relative to the fluorine). This yields an N-cyclopropyl-nitroaniline intermediate. google.com
Second Nucleophilic Substitution : The intermediate can then be reacted with a second nucleophile, such as piperazine. This allows for the introduction of a different functional group at another position on the ring. google.com
Reduction : Finally, the nitro group is reduced to an amine, typically via catalytic hydrogenation, yielding the regioselectively substituted this compound derivative. google.com
This stepwise approach provides precise control over the substitution pattern on the aromatic ring. google.com
Modifications at the Cyclopropyl Moiety
Direct chemical modification of the cyclopropyl ring after it has been attached to the aniline nitrogen is often difficult and can lead to unintended reactions, such as the cleavage and opening of the three-membered ring. researchgate.net Research has shown that reacting N-cyclopropyl-N-alkylanilines with agents like nitrous acid results in the selective cleavage of the cyclopropyl group from the nitrogen atom. researchgate.net
Therefore, a more common and effective strategy for producing derivatives with modified cyclopropyl groups is to synthesize a substituted cyclopropane-containing building block first. This pre-functionalized fragment is then attached to the aniline structure. thieme-connect.comnih.gov
An important example of this approach is the synthesis of fluorinated cyclopropyl derivatives. nih.gov The synthesis of fluorocyclopropyl analogs of drug molecules has been demonstrated as a viable strategy for lead optimization in drug discovery. nih.govresearchgate.net This involves the synthesis of a fluorocyclopropylamine or a related precursor, which is then incorporated into the final molecule through coupling reactions. thieme-connect.comnih.gov This avoids the harsh conditions that might be needed for direct fluorination of the existing cyclopropyl ring and prevents potential ring-opening side reactions. researchgate.net
Chemical Reactivity and Mechanistic Studies
Reactivity of the Aromatic Amine Moiety
The secondary amine in N-Cyclopropyl-4-fluoroaniline is a key center for reactivity, participating in a range of nucleophilic reactions, including amide and sulfonamide bond formation, and serving as a building block for the synthesis of complex heterocyclic systems.
The nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic. However, its nucleophilicity is tempered by the electron-withdrawing -I and +M effects of the para-fluoro substituent on the aromatic ring. Despite this, the amine readily participates in reactions with various electrophiles.
Research has demonstrated its utility in asymmetric ring-opening reactions of donor-acceptor cyclopropanes, where it acts as the nucleophile. For instance, even with the deactivating effect of the fluorine atom, this compound can effectively react in these transformations, affording chiral γ-amino acid derivatives in good yield and enantioselectivity. nsf.gov It has also been employed in acid-catalyzed N-alkylation reactions with cyclopropylcarbinols, which proceed via ring-opening of the carbinol. researchgate.net Furthermore, the nucleophilic character of the amine allows it to participate in nucleophilic aromatic substitution (SNAr) reactions, displacing leaving groups on activated aromatic systems. nih.govtandfonline.com
The general trend for amine nucleophilicity suggests that it increases with basicity, though steric factors can play a significant role. masterorganicchemistry.com The presence of the cyclopropyl (B3062369) group does not appear to impart significant steric hindrance to prevent these nucleophilic attacks.
The nucleophilic amine nitrogen readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry and materials science.
Amide Formation: this compound can be acylated using carboxylic acid derivatives such as acid chlorides or by coupling with carboxylic acids using activating agents. A notable application is in the synthesis of the multi-kinase inhibitor drug, Cabozantinib. In one synthetic route, 1-(4-fluoro-phenylcarbamoyl)cyclopropanecarboxylic acid is formed by reacting cyclopropane-1,1-dicarboxylic acid with 4-fluoroaniline (B128567). thieme-connect.comnih.gov Standard peptide coupling conditions, such as using carbodiimides like EDC, are effective for these transformations. rsc.orgbath.ac.uk
Sulfonamide Formation: The reaction of this compound with sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) in the presence of a base yields the corresponding sulfonamide, N-cyclopropyl-4-fluorobenzenesulfonamide. These sulfonamide derivatives are themselves subjects of interest in medicinal chemistry due to their potential biological activities. rsc.org
| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |
|---|---|---|---|---|
| This compound | Cyclopropane-1,1-dicarboxylic acid (activated) | Amidation | 1-((4-fluorophenyl)(cyclopropyl)carbamoyl)cyclopropane-1-carboxylic acid | thieme-connect.comnih.gov |
| This compound | 4-Chlorobenzoic acid (with EDC/DMAP) | Amidation | N-(4-chlorobenzoyl)-N-cyclopropyl-4-fluoroaniline | rsc.org |
| This compound | 4-Fluorobenzenesulfonyl chloride | Sulfonamidation | N-Cyclopropyl-4-fluorobenzenesulfonamide |
The aniline (B41778) scaffold of this compound is a valuable synthon for the construction of various heterocyclic systems, particularly those of pharmaceutical importance. The amine nitrogen and the adjacent aromatic carbon atoms can be incorporated into new rings through condensation and cyclization reactions.
A prominent example is its use as an intermediate in the synthesis of quinolone antibiotics. google.com The core structure of these drugs often involves an N-cyclopropyl group attached to a quinolone ring system. Patented procedures detail the preparation of this compound derivatives, which are then elaborated into the final quinolone products. google.com For example, N-cyclopropyl-3-chloro-4-fluoroaniline is a key intermediate for certain quinolones. google.comthieme-connect.com Similarly, it is used in the palladium-catalyzed synthesis of substituted thieno[2,3-b]pyridines, which are also investigated for their biological activities. tandfonline.com
Reactivity of the Cyclopropyl Group
The three-membered cyclopropyl ring is characterized by significant ring strain (approximately 28 kcal/mol), which makes it susceptible to ring-opening reactions that are not observed in larger cycloalkanes. acs.org This reactivity is a defining feature of N-cyclopropyl anilines.
The cyclopropyl group in this compound is relatively stable under many conditions but can be induced to open, particularly through oxidative processes. This ring-opening is often irreversible and proceeds via radical intermediates. acs.org Air oxidation of N-cyclopropylanilines can occur even under ambient conditions, leading to fragmentation and rearrangement products. tandfonline.com The presence of the amine is crucial, as it facilitates the initial oxidation step that triggers the ring cleavage.
The most studied pathway for the ring-opening of N-cyclopropylanilines involves an initial single-electron transfer (SET) oxidation at the nitrogen atom. acs.orgnih.gov This process can be initiated by chemical oxidants, enzymatic systems (like Cytochrome P450), or photochemically. acs.orgresearchgate.nethyphadiscovery.com
The mechanism proceeds as follows:
Single-Electron Transfer (SET): An oxidizing agent removes a single electron from the amine nitrogen, forming a nitrogen-centered radical cation (aminium radical). acs.orgpsu.edu
Ring Scission: The highly strained cyclopropane (B1198618) ring rapidly and irreversibly cleaves. This is a fast process that outcompetes other potential reactions of the radical cation. The ring-opening relieves the strain energy and results in the formation of a more stable, delocalized distonic radical cation (where the charge and radical are separated). acs.org
Product Formation: The resulting distonic radical cation is highly reactive and can be trapped by various species. In the presence of molecular oxygen (aerobic conditions), it can react to form an endoperoxide intermediate, which subsequently rearranges or fragments to yield products like N-(1,2-dioxolan-3-yl)anilines or 3-hydroxypropionamides. acs.orgtandfonline.comresearchgate.net
This oxidative ring-opening has been exploited as a mechanistic probe to detect SET processes in chemical and biological systems. acs.org The irreversible nature of the ring-opening makes N-cyclopropylanilines effective tools for studying oxidative phenomena, as it prevents the back-electron transfer that can complicate studies with other amines. acs.org
| Substrate | Conditions | Key Intermediate | Major Product(s) | Reference |
|---|---|---|---|---|
| N-Cyclopropyl-N-phenylamine | Aerobic, catalytic [(phen)₃Fe(III)(PF₆)₃] | Nitrogen radical cation | N-(1,2-dioxolan-3-yl)-N-phenylamine | researchgate.net |
| N-Cyclopropyl-3,4-difluoro-2-methyl aniline | Open air, ambient | Nitrogen radical cation, distonic radical cation | Corresponding 3-hydroxypropionamide | tandfonline.com |
| N-Cyclopropylaniline (CPA) | Triplet-state photosensitizers (3sens*), O₂ | CPA radical cation (CPA•+), distonic radical cation | 3-hydroxy-N-phenylpropanamide, acetanilide | acs.org |
| N-Cyclopropylbenzylamine | Cytochrome P450, NADPH | Aminium radical | Covalent adducts to enzyme/heme | nih.gov |
Ring-Opening Reactions
Catalytic Ring-Opening Processes
The cyclopropyl group of this compound can undergo ring-opening reactions under catalytic conditions. These reactions are often driven by the release of ring strain. An efficient catalytic asymmetric ring-opening of donor-acceptor cyclopropanes with primary arylamines, including 4-fluoroaniline, has been developed using a chiral heterobimetallic Lewis acid catalyst. nsf.gov This process yields chiral γ-amino acid derivatives with high enantioselectivity. nsf.gov Stereochemical experiments suggest that the reaction proceeds primarily through a kinetic resolution via an SN2-type mechanism. nsf.gov
The regioselectivity of the ring-opening can be influenced by the substituents on the cyclopropane ring and the nature of the catalyst. For instance, the ring-opening hydroarylation of monosubstituted cyclopropanes can be achieved using a catalytic Brønsted acid in hexafluoroisopropanol (HFIP) solvent. nih.gov Depending on the cyclopropane substituent, the reaction can proceed through either a simple SN1-type mechanism to give branched products or a homo-conjugate addition pathway to yield linear products. nih.gov
Manganese-catalyzed ring-opening C-C bond fluorination of cyclobutanols has been reported, suggesting the potential for similar transformations with cyclopropyl systems under appropriate catalytic conditions. researchgate.net Furthermore, palladium-catalyzed ring-opening arylations of cyclopropyl-α-aminoamides provide access to α-ketoamide peptidomimetics, highlighting the synthetic utility of cyclopropane ring-opening reactions. researchgate.net
Influence on Conformational Rigidity
The cyclopropyl group imparts a degree of conformational rigidity to the this compound molecule. researchgate.net This rigidity arises from the fixed bond angles and restricted rotation associated with the three-membered ring. researchgate.net This conformational constraint can influence the molecule's interaction with biological targets and its physicochemical properties. researchgate.net
The rigidity of the cyclopropane ring ensures that the exit vectors for substituents are well-defined, which is a valuable feature in bioisostere design and the tailoring of molecular properties. researchgate.net The incorporation of a fluorine atom on the cyclopropane ring can further influence the conformation and reactivity of adjacent functional groups. nih.gov For example, in fluorocyclopropyl analogs of the drug cabozantinib, the fluorine substituent has a significant effect on the hydrolysis rate of ester groups positioned cis or trans to it, which is attributed to both steric and electronic effects. nih.gov This "trans-fluorine effect" highlights the nuanced conformational influence of substituents on the cyclopropane ring. nih.gov
Reactivity of the Fluoro-Substituent
The fluorine atom at the para-position of the aniline ring significantly influences the reactivity of this compound.
Effects on Aromatic Electrophilic/Nucleophilic Substitution
The fluorine atom is an electron-withdrawing group via the inductive effect, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). wikipedia.orgdalalinstitute.com However, it is also a weak ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. In this compound, the activating, ortho-, para-directing influence of the N-cyclopropylamino group dominates over the deactivating effect of the fluorine. The cyclopropyl group itself is an activating group in electrophilic aromatic substitution, with a para-cyclopropyl substituent being significantly more activating than a para-methyl group. rsc.org
The fluorine substituent can be replaced in nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated by other electron-withdrawing groups or under forcing conditions. smolecule.com The electron-withdrawing nature of the fluorine atom makes the ipso-carbon more susceptible to nucleophilic attack.
Role in Cross-Coupling Reactions
This compound can participate in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The C-N bond of the aniline can be formed via palladium-catalyzed Buchwald-Hartwig amination of an aryl halide (or pseudohalide) with cyclopropylamine (B47189). thieme-connect.comresearchgate.net Conversely, the this compound itself can act as the amine component in cross-coupling reactions.
The fluorine atom can also be the site of cross-coupling. While C-F bonds are generally strong and less reactive than other carbon-halogen bonds, their activation and functionalization are areas of active research. acs.org For instance, transition-metal-free amination and hydrodefluorination of aryl fluorides promoted by solvated electrons have been reported, suggesting potential routes for transforming the fluoro-substituent. researchgate.net
Mechanistic Investigations of Synthesis and Transformation Reactions
The synthesis of this compound and its derivatives has been the subject of mechanistic studies. One common synthetic route involves the reaction of 4-fluoroaniline with a cyclopropylating agent. For example, the synthesis of N-cyclopropylanilines can be achieved through a Smiles rearrangement. thieme-connect.com Another method involves the reaction of an aromatic nitroso compound with a cyclopropylboronic acid, promoted by a phosphite. acs.org
Mechanistic studies on the transformation of N-cyclopropylanilines have also been conducted. For instance, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid results in the specific cleavage of the cyclopropyl group from the nitrogen atom, proceeding through an amine radical cation intermediate. researchgate.net This intermediate undergoes rapid ring-opening to form an iminium ion and a carbon-centered radical. researchgate.net
The palladium-catalyzed hydrogenation of N-benzyl-4-fluoroaniline, a related transformation, has been studied kinetically, revealing competing pathways of debenzylation and defluorination. acs.org Understanding these mechanistic pathways is crucial for optimizing reaction conditions and achieving desired product selectivity.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of N-Cyclopropyl-4-fluoroaniline, offering unambiguous information about the proton, carbon, and fluorine environments within the molecule.
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic, amine, and cyclopropyl (B3062369) protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as multiplets in the range of δ 6.70-6.98 ppm. The complex splitting pattern is due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
The single proton of the amine (N-H) group typically presents as a broad singlet around δ 4.06 ppm. The methine proton of the cyclopropyl group is observed as a multiplet between δ 2.36-2.46 ppm. The four methylene (B1212753) protons of the cyclopropyl ring are magnetically non-equivalent and appear as two separate multiplets, typically in the upfield region of δ 0.48-0.78 ppm. google.com
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
|---|---|---|---|
| Aromatic (Ar-H) | 6.70 - 6.98 | m | 4H |
| Amine (N-H) | ~4.06 | br s | 1H |
| Cyclopropyl (CH) | 2.36 - 2.46 | m | 1H |
| Cyclopropyl (CH₂) | 0.48 - 0.78 | m | 4H |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows distinct signals for the aromatic and cyclopropyl carbons. The carbon atom attached to the fluorine (C-F) exhibits a large coupling constant (¹JC-F) and its chemical shift is significantly influenced by the fluorine atom. The aromatic carbons appear in the δ 113-158 ppm region. The carbon directly bonded to fluorine (C4) is observed around δ 154.7-157.8 ppm as a doublet. The carbon atom bonded to the nitrogen (C1) appears as a doublet around δ 145.0 ppm. The other aromatic carbons (C2, C3, C5, C6) also show coupling to fluorine and appear as doublets in the range of δ 113.9-115.8 ppm. google.com
The cyclopropyl group carbons are observed at higher field, with the methine carbon (CH) appearing around δ 25.8 ppm and the methylene carbons (CH₂) at approximately δ 7.5 ppm. google.com
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-F) | 154.7 - 157.8 (d) |
| Aromatic (C-N) | ~145.0 (d) |
| Aromatic (C-H) | 113.9 - 115.8 (d) |
| Cyclopropyl (CH) | ~25.8 |
| Cyclopropyl (CH₂) | ~7.5 |
¹⁹F NMR is a highly sensitive technique for fluorinated compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Based on data from the closely related derivative, Benzyl cyclopropyl(4-fluorophenyl)carbamate, the chemical shift is observed around δ -116.3 ppm when recorded in CDCl₃. thieme-connect.com This chemical shift is characteristic of a fluorine atom attached to an aromatic ring and is influenced by the electronic effects of the amino-cyclopropyl substituent.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (molecular formula C₉H₁₀FN), the expected molecular weight is approximately 151.19 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of approximately 152.0870. uni.lu
| Ion Type | Technique | Expected m/z |
|---|---|---|
| [M+H]⁺ | ESI-MS | ~152.09 |
| C₉H₁₁FN⁺ | HRMS (Calculated) | 152.0870 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy probe the vibrational and electronic transitions within the molecule, respectively.
The Infrared (IR) spectrum of this compound displays characteristic absorption bands for its functional groups. Based on data from the closely related N-Cyclopropylaniline and 3-Chloro-N-cyclopropyl-4-fluoroaniline, the following peaks are expected: a sharp band around 3400 cm⁻¹ corresponding to the N-H stretching vibration, aromatic C-H stretching vibrations just above 3000 cm⁻¹, and aliphatic C-H stretching of the cyclopropyl group just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring appear in the 1500-1610 cm⁻¹ region. A significant band for the C-F stretch is anticipated around 1220-1230 cm⁻¹. thieme-connect.comresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy reveals the electronic transitions in the molecule. Anilines typically exhibit two absorption bands: a strong primary band (π → π) around 230-240 nm and a weaker secondary band (n → π) around 280-290 nm. For this compound, these bands are expected, with their exact positions (λmax) influenced by the cyclopropyl and fluoro substituents.
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, this compound is reported to be an orange oil or a low-melting solid with a melting point between 27-29 °C. google.com Due to its physical state at or near room temperature, obtaining a single crystal suitable for XRD analysis is challenging. Consequently, as of now, there is no reported crystal structure for this compound in major crystallographic databases. Structural information is therefore primarily derived from the spectroscopic methods detailed above.
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed for these purposes. royalholloway.ac.uk
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. It is instrumental in monitoring the progress of synthesis reactions and confirming the purity of the final product, which is often required to be greater than 95% for subsequent applications. nih.gov The technique is also capable of isolating and identifying byproducts from the reaction mixture. thieme-connect.com
Analysis of the parent compound, 4-fluoroaniline (B128567), is typically performed using reverse-phase (RP) HPLC with a C18 column. sielc.com A mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid is standard. sielc.com Formic acid is preferred for applications where the HPLC is connected to a mass spectrometer (LC-MS) for peak identification. sielc.com
Table 1: Illustrative HPLC Conditions for Aniline (B41778) Derivatives
| Parameter | Condition | Source |
| Column | Newcrom R1 (C18-type reverse-phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |
| Detector | UV, Mass Spectrometry (MS) | thieme-connect.comsielc.com |
| Application | Purity assessment, impurity isolation, reaction monitoring | nih.govthieme-connect.com |
Gas Chromatography (GC), frequently coupled with a Mass Spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound and its derivatives. epa.gov This method provides high sensitivity and specificity, making it suitable for both qualitative and quantitative analysis, including the characterization of reaction products. rsc.org In the analysis of related N-cyclopropyl amides, GC-MS has been used to determine retention times and confirm molecular weights, which are critical data points for structural verification. rsc.org For anilines, a nitrogen-phosphorus detector (NPD) can also be used, offering high selectivity for nitrogen-containing compounds and minimizing the risk of false positives. epa.gov
Table 2: GC-MS Characterization Data for a Related Compound: N-cyclopropyl-N-(4-fluorophenyl)benzamide
| Parameter | Finding | Source |
| GC Column | HP5-MS | rsc.org |
| Detector | Mass Spectrometer (MS) | rsc.org |
| Retention Time (r.t.) | 17.7 min | rsc.org |
| Mass-to-Charge Ratio (M/Z) | 255 | rsc.org |
Elemental Analysis
Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. It precisely measures the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a sample. The experimental results are then compared against the theoretically calculated values based on the compound's proposed molecular formula, C₉H₁₀FN. A close correlation between the found and calculated values provides strong evidence for the correct synthesis and purity of this compound.
Experimental values for closely related N-cyclopropyl aniline derivatives demonstrate the high accuracy of this method, where found percentages typically align closely with the calculated values. thieme-connect.comgoogle.com
Table 3: Elemental Composition of this compound and Related Compounds
| Compound | Element | Theoretical % | Found % | Source |
| This compound (C₉H₁₀FN) | C | 71.50 | - | |
| H | 6.67 | - | ||
| F | 12.57 | - | ||
| N | 9.26 | - | ||
| Biphenyl-4-yl(cyclopropyl)amine (C₁₅H₁₅N) | C | 86.08 | 86.16 | thieme-connect.com |
| H | 7.22 | 7.26 | thieme-connect.com | |
| N | 6.69 | 6.75 | thieme-connect.com | |
| A derivative of N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline (C₁₄H₁₇ClN₄O₂) | C | 55.71 | 55.30 | google.com |
| H | 6.11 | 6.08 | google.com | |
| N | 19.99 | 19.60 | google.com |
Computational and Theoretical Chemistry Investigations
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional shape of N-Cyclopropyl-4-fluoroaniline is critical to its function and interactions. Computational methods are used to find the most stable conformations (energy minima) and to determine precise geometric parameters like bond lengths and angles. pjbmb.org.pk
The primary conformational flexibility in this compound arises from the rotation around the C-N bond linking the cyclopropyl (B3062369) group to the aniline (B41778) nitrogen. Geometry optimization, often performed using DFT or ab initio methods, seeks the lowest energy arrangement of the atoms. acs.org For related molecules, the orientation of the cyclopropyl group relative to the phenyl ring is a key structural feature. mdpi.com The planarity of the aniline nitrogen and the orientation of its lone pair are also important factors determined through these calculations.
Below is a table of predicted geometric parameters for the optimized structure of this compound, based on data from similar structures. iucr.org
| Parameter | Predicted Value | Description |
| C-N (Aniline) Bond Length | ~1.40 Å | The bond connecting the nitrogen to the aromatic ring. |
| C-F Bond Length | ~1.36 Å | The bond connecting the fluorine to the aromatic ring. |
| N-C (Cyclopropyl) Bond Length | ~1.46 Å | The bond connecting the nitrogen to the cyclopropyl ring. |
| C-N-C Bond Angle | ~125° | The angle around the aniline nitrogen atom. |
| Dihedral Angle (Ring-N-C) | Variable | The torsional angle defining the orientation of the cyclopropyl group. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation energies. For this compound, this is particularly relevant for understanding its synthesis and reactivity.
A key reaction pathway for N-cyclopropylanilines is their behavior upon oxidation. acs.org Computational studies can model the single-electron transfer (SET) from the nitrogen atom to form a radical cation. Following this initial oxidation, the high strain energy (~28 kcal/mol) of the cyclopropyl ring facilitates an irreversible ring-opening to form a more stable distonic radical cation. acs.org This process is of significant interest as it forms the basis of N-cyclopropylanilines' use as probes for oxidative processes. acs.org Modeling this reaction helps to understand the intermediates and transition states involved in the transformation from the cyclopropylamine (B47189) to the ring-opened product. acs.org Furthermore, computational studies can shed light on the mechanisms of multicomponent reactions where 4-fluoroaniline (B128567) is a key reactant. mdpi.com
Molecular Dynamics Simulations
While quantum mechanical calculations typically focus on static, single molecules at zero Kelvin, Molecular Dynamics (MD) simulations study the behavior of molecules over time at finite temperatures. MD simulations model the movements of atoms and molecules in a system, providing insights into dynamic processes, conformational flexibility, and interactions with the environment, such as a solvent or a biological macromolecule.
For this compound, MD simulations could be applied to:
Ligand-Protein Interactions: If this compound is part of a larger drug candidate, MD simulations can be used to study its binding stability within a protein's active site. nih.gov These simulations can reveal key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), assess the conformational flexibility of the ligand in the binding pocket, and estimate the free energy of binding.
Solvation Effects: MD can model how the molecule interacts with water or other solvent molecules, providing a more realistic understanding of its conformational preferences in solution.
Conformational Sampling: Over the course of an MD simulation (typically nanoseconds to microseconds), the molecule explores various conformations, providing a dynamic picture of its flexibility that complements the static view from geometry optimization. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
When this compound is used as a core scaffold in medicinal chemistry, QSAR and SAR studies are essential for optimizing its biological activity.
Structure-Activity Relationship (SAR): SAR is a qualitative approach that relates specific structural features of a molecule to its biological effect. For derivatives of this compound, an SAR study would involve synthesizing a series of analogs and comparing their activities. For example, the position and nature of substituents on the aniline ring could be varied to probe their effect on activity. SAR analysis of related heterocyclic compounds has shown that the presence of a cyclopropyl fragment can be crucial for introducing or enhancing antibacterial effects. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational and statistical method that aims to create a mathematical model correlating the chemical structures of a series of compounds with their biological activity. nih.gov A QSAR model is built by calculating various molecular descriptors (physicochemical properties like logP, molar refractivity, or electronic parameters) for a set of molecules and using statistical methods to find the best equation relating these descriptors to the observed activity. nih.gov For a series of this compound derivatives, a QSAR model could predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and saving synthetic effort. nih.gov
The table below summarizes the key principles of these approaches.
| Approach | Methodology | Goal | Example Application |
| SAR | Synthesize and test analogs; qualitatively compare structural features to activity. | Identify key structural motifs responsible for biological activity. | Determining that the cyclopropyl group is essential for binding to a target enzyme. mdpi.com |
| QSAR | Calculate molecular descriptors and use statistical regression to model activity. | Develop a predictive mathematical model for biological activity. nih.gov | Creating an equation to predict the inhibitory concentration (IC50) based on the hydrophobicity and electronic properties of substituents on the aniline ring. nih.gov |
Impact of Substituents on Electronic Properties and Reactivity
The electronic properties and reactivity of this compound are significantly influenced by its key substituents: the electron-withdrawing fluorine atom and the strained cyclopropyl ring attached to the nitrogen. The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect, which decreases the electron density of the aromatic ring. This can influence the molecule's interaction with biological targets and its susceptibility to certain chemical reactions.
The cyclopropyl group, while considered an alkyl group, has unique electronic properties due to its strained, three-membered ring structure. This strain gives the C-C bonds of the ring a higher p-character, allowing it to participate in conjugation and affect the electronic environment of the aniline nitrogen. The combination of the electron-withdrawing fluorine and the unique cyclopropyl group creates a distinct electronic profile that governs its binding affinity and specificity for molecular targets like enzymes.
Studies on related fluorinated cyclopropyl structures have provided further insight. For example, density functional theory (DFT) calculations on fluorocyclopropane (B157604) systems show that fluorine has a significant impact on the properties and reactivity of substituents positioned around the cyclopropane (B1198618) ring. nih.gov In one study, the presence of a fluorine atom trans to a carbonyl group on a cyclopropane ring led to a significant downfield shift in the 1H NMR signal of the amide N-H, which suggests a decrease in the electron density of the trans-carbonyl group. nih.gov This highlights the nuanced electronic effects that substituents can have, which are critical for understanding the reactivity of this compound and its derivatives. The introduction of further substituents on the aromatic ring, such as chloro, methyl, or piperazinyl groups, can further modulate these electronic properties. google.com
Table 1: Impact of Key Substituents on this compound
| Substituent | Position | Electronic Effect | Impact on Reactivity and Properties |
|---|---|---|---|
| Fluorine | C4 (para) | Strong electron-withdrawing (inductive effect) | Decreases electron density on the aromatic ring; influences binding affinity and specificity; can be a site for nucleophilic substitution in some derivatives. smolecule.com |
| Cyclopropyl | N1 | Electronically complex due to ring strain; can participate in conjugation | Contributes to binding affinity and specificity; its strained nature can influence conformational preferences and interaction with molecular targets. |
Modulation of Molecular Properties for Optimized Design
The this compound scaffold is a valuable starting point for the design of more complex molecules with optimized properties, particularly in medicinal chemistry. The strategic modification of this core structure allows for the fine-tuning of its physicochemical and biological characteristics for specific applications.
A key strategy in molecular design is the introduction of fluorine, which is present in a significant number of newly approved drugs. nih.gov The fluorocyclopropane moiety, in particular, offers valuable options for lead optimization in drug discovery. nih.gov Research has shown that incorporating a fluorine atom into a cyclopropane-containing drug molecule can lead to an improved in vitro profile compared to the non-fluorinated parent structure. nih.gov For instance, fluorocyclopropyl analogs of the drug Cabozantinib have been shown to be highly potent inhibitors of c-Met kinase, demonstrating how this modification can enhance biological activity. nih.gov
The design process often involves creating a library of derivatives by adding or changing substituents to explore the structure-activity relationship (SAR). For this compound, derivatives can be synthesized by introducing various groups onto the aromatic ring. google.com These modifications can alter properties such as lipophilicity, solubility, and metabolic stability, which are crucial for developing effective drug candidates. researchgate.net The goal is to identify a derivative with the optimal balance of potency, selectivity, and pharmacokinetic properties. This approach of using a core structure like this compound as a building block is a common strategy in the development of new therapeutic agents. ias.ac.inacs.org
Table 2: Strategies for Molecular Property Modulation of this compound
| Modification Strategy | Target Property | Example Application / Rationale |
|---|---|---|
| Introduction of additional ring substituents (e.g., chloro, methyl) | Lipophilicity, electronic profile, binding interactions | To create analogs for SAR studies, potentially improving target binding or metabolic stability. google.com |
| Modification of the cyclopropyl group (e.g., adding a fluorine atom) | Potency, conformation, metabolic stability | To create fluorocyclopropyl derivatives which can enhance biological activity, as seen in potent kinase inhibitors. nih.gov |
Research Applications and Strategic Utility in Organic Synthesis
Building Block in the Synthesis of Advanced Organic Molecules
N-Cyclopropyl-4-fluoroaniline serves as a fundamental building block in the creation of complex organic molecules. Its unique structure, featuring a cyclopropyl (B3062369) group and a fluorine atom attached to an aniline (B41778) core, provides distinct electronic and steric properties that are advantageous in synthesis. The presence of the cyclopropyl moiety is a key feature in many active compounds, and its combination with a fluorine atom offers valuable options for fine-tuning in lead optimization for drug discovery. nih.gov
The synthesis of N-cyclopropylanilines can be achieved through various methods, including a scalable and reproducible approach using the Smiles rearrangement. thieme-connect.com Another method involves the palladium-catalyzed coupling of bromobenzenes with cyclopropylamine (B47189). acs.org Furthermore, a transition-metal-free reaction of aromatic nitroso compounds with cyclopropylboronic acid, promoted by triethylphosphite, provides an efficient route to N-cyclopropylanilines like this compound. acs.org This method is notable for its environmentally benign conditions. acs.org
The utility of N-cyclopropylanilines as synthetic scaffolds is linked to the irreversible ring-opening of the cyclopropyl group upon oxidation to their nitrogen radical cations. acs.org This process is driven by the release of strain energy from the cyclopropane (B1198618) ring. acs.org
Intermediate in the Synthesis of Pharmaceutical Precursors
The structural attributes of this compound make it a valuable intermediate in the preparation of precursors for various pharmaceuticals. google.comgoogleapis.com Its derivatives are of particular interest in the development of new therapeutic agents. google.com
Precursor for Kinase Inhibitors
This compound and its derivatives are instrumental in the synthesis of kinase inhibitors, a critical class of drugs in cancer therapy. acs.org Kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. acs.org
For instance, this compound is a key intermediate in the synthesis of Foretinib, a tyrosine kinase inhibitor. google.com One synthetic route involves the selective hydrolysis of 1,1-cyclopropyl diethyl dicarboxylate, followed by amidation with para-fluoroaniline to create a crucial intermediate. google.com
Furthermore, N-cyclopropyl-5-hydroxybenzo[b]thiophene-2-carboxamide, synthesized from an intermediate and cyclopropylamine, has been evaluated as a multi-target kinase inhibitor. nih.gov The development of selective kinase inhibitors is an active area of research, with compounds like EW-7197, a highly potent and selective inhibitor of TGF-β type I receptor kinase, demonstrating the therapeutic potential of molecules derived from related structures. acs.org
Intermediate for Quinolone Antibiotics
This compound derivatives are important intermediates in the preparation of quinolone antibiotics. google.comgoogleapis.com The N-cyclopropyl group is a common feature in many potent quinolone antibacterial agents. nih.gov A patent describes a procedure for preparing this compound derivatives that are intermediates for this class of antibiotics. google.comgoogle.com
Synthesis of Fluoroquinolone Derivatives
The synthesis of fluoroquinolone derivatives often utilizes this compound. The fluorine atom at the C-6 position and the cyclopropyl group at the N-1 position are crucial for the antibacterial activity of many fluoroquinolones. nih.gov The cyclopropyl moiety is considered a highly suitable substituent at the N-1 position of the quinolone ring system for antibacterial potency. researchgate.net
Intermediate in Agrochemical Development (e.g., Pesticides, Herbicides)
This compound also finds application as an intermediate in the development of agrochemicals. Mono-N-methyl aromatic amines, which share structural similarities, are common scaffolds in agrochemical compounds. acs.org The incorporation of a cyclopropyl group can be advantageous in these applications.
Investigation of Substituent Effects on Aromatic Systems
The structure of this compound makes it a useful tool for studying substituent effects on aromatic systems. The fluorine atom and the cyclopropyl group influence the electron distribution within the aromatic ring, thereby affecting its reactivity in electrophilic and nucleophilic substitution reactions. libretexts.org
Studies on N-cyclopropylanilines have shown that electron-donating groups lower the single-electron transfer (SET) oxidation potential of the aniline while slowing the rate of cyclopropyl ring-opening after oxidation. acs.org The opposite is true for electron-withdrawing groups. acs.org The nitrosation of N-cyclopropyl-N-alkylanilines, which results in the specific cleavage of the cyclopropyl group, provides evidence for a mechanism involving the formation of an amine radical cation. researchgate.net This selective cleavage highlights the unique reactivity imparted by the cyclopropyl substituent. researchgate.netpsu.edu
Influence on Electronic Properties
The electronic nature of this compound is a composite of the competing and complementary effects of its three core components: the aniline nitrogen, the para-positioned fluorine atom, and the N-linked cyclopropyl group.
Fluorine Atom: The fluorine at the C4 position is a strongly electron-withdrawing group, which reduces the electron density of the entire benzene (B151609) ring and, by extension, the basicity of the aniline nitrogen. This modulation is critical for influencing the molecule's reactivity in subsequent transformations.
Combined Effect: The interplay between the electron-withdrawing fluorine and the unique cyclopropyl group creates a nuanced electronic profile. This profile is crucial in applications such as drug design, where these features can enhance metabolic stability or binding affinity. In a related fluorocyclopropyl system, the position of the fluorine atom was shown to have a significant effect on the chemical shifts of nearby amide protons in NMR spectra, a direct consequence of its powerful electronic influence on the local molecular environment. nih.gov
Influence on Reactivity and Selectivity
The distinct electronic properties of this compound and its derivatives directly govern their reactivity and selectivity in chemical reactions. This is particularly evident in nucleophilic substitution and amide coupling reactions, which are fundamental to the synthesis of many high-value compounds.
A key example is seen in the preparation of intermediates for quinolone antibiotics. google.com In the synthesis of related structures, a fluorine atom can act as a superior leaving group compared to other halogens like chlorine in nucleophilic aromatic substitution reactions. For instance, a procedure for preparing derivatives involves the selective substitution of a fluorine atom on a nitrobenzene (B124822) ring with cyclopropylamine, highlighting the controlled reactivity imparted by the fluorine substituent. google.com
Furthermore, in the synthesis of fluorocyclopropyl analogs of the drug Cabozantinib, a "trans-fluorine effect" has been observed. nih.gov In these systems, the fluorine atom on the cyclopropane ring stereoselectively controls the rate of hydrolysis of adjacent ester groups. nih.gov Density functional theory (DFT) calculations revealed that nucleophilic attack by hydroxide (B78521) is more accessible at the carbonyl group positioned trans to the fluorine atom, demonstrating a high degree of selectivity dictated by the fluorine's position. nih.gov This selective reactivity allows for the controlled synthesis of specific diastereomers. nih.gov
The following table summarizes key reactions involving this compound and related structures, showcasing the selectivity achieved.
| Reactant(s) | Reagent(s) / Conditions | Product | Key Finding | Reference(s) |
| 4-fluoroaniline (B128567), Dimethyl 1,1-cyclopropanedicarboxylate | Sodium methoxide, Toluene, 63 °C | Methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate | Selective mono-amidation of the dicarboxylate. researchgate.net | researchgate.net |
| Diethyl 2-fluorocyclopropane-1,1-dicarboxylate | Hydroxide (nucleophile) | Carboxylic acid (from ester hydrolysis) | The ester group trans to the fluorine atom is hydrolyzed faster. nih.gov | nih.gov |
| 3-chloro-4-fluoro-6-nitroaniline | Cyclopropylamine, Dimethylsulfoxide (DMSO), 20-50°C | N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline | Selective substitution of the fluorine atom. | google.com |
Contribution to the Development of New Catalytic Systems
While this compound is a critical building block used in many catalyzed reactions, current research does not indicate its use as a ligand or a direct component within a catalytic system itself. Instead, its primary role is that of a high-value substrate in advanced catalytic processes. For example, the synthesis of N-arylcyclopropylamines, a class to which this compound belongs, has been achieved via palladium-catalyzed N-arylation (Buchwald-Hartwig amination), demonstrating the compound's compatibility with and utility in modern transition-metal catalysis. researchgate.net Similarly, the related 4-fluoroaniline has been used in gold(III) and rhodium(I) complexes, where the fluorine atom on the ligand enhances catalytic activity in reactions like photo-oxidation and hydrogenation, respectively. While not the exact compound, this illustrates the potential of the fluoroaniline (B8554772) scaffold in catalyst design.
Advancement of Novel Synthetic Methodologies
The strategic importance of this compound is underscored by its role in the advancement of synthetic methodologies for producing complex, biologically active molecules. Its incorporation is a key step in the synthesis of several important pharmaceutical compounds.
The most prominent example is the synthesis of Cabozantinib, an FDA-approved kinase inhibitor for cancer treatment. thieme-connect.comchemicalbook.com In multiple synthetic routes to Cabozantinib, a crucial step involves the amide coupling of a cyclopropane-1,1-dicarboxylic acid derivative with 4-fluoroaniline, or the coupling of an aniline derivative with a pre-formed cyclopropane fragment containing the N-(4-fluorophenyl)amide. researchgate.netthieme-connect.com These syntheses showcase the compound's role as a non-negotiable building block for constructing the final drug molecule. thieme-connect.com
Additionally, derivatives of this compound are key intermediates in the preparation of quinolone group antibiotics. google.comgoogleapis.com The general structure of many potent fluoroquinolone antibiotics features a cyclopropyl group at the N-1 position and a fluorine atom at the C6 position, motifs that enhance cell penetration and binding affinity to bacterial DNA gyrase. nih.gov Synthetic strategies leverage aniline precursors like this compound to construct the core quinolone ring system, demonstrating its foundational role in developing new antibacterial agents. google.comrsc.org
Laboratory Safety and Handling in Research Environments
General Chemical Hygiene Plan Adherence
A fundamental aspect of laboratory safety is the strict adherence to a general Chemical Hygiene Plan (CHP). This plan provides a framework for safe work practices and procedures to protect laboratory personnel from the health hazards associated with the chemicals they handle. Key elements of a CHP that are relevant to the handling of N-Cyclopropyl-4-fluoroaniline include:
Understanding Hazards : Before working with any chemical, it is crucial to read the container label and the corresponding Safety Data Sheet (SDS) to understand its specific hazards.
Minimizing Exposure : Researchers should make every effort to minimize exposure to all chemicals, regardless of their perceived hazard level. This includes avoiding inhalation, skin contact, and ingestion.
Personal Hygiene : Good personal hygiene practices are essential. This includes washing hands frequently, especially before leaving the laboratory, and refraining from eating, drinking, smoking, or applying cosmetics in areas where chemicals are handled. Contaminated clothing should be removed immediately.
Proper Labeling and Storage : All chemical containers must be clearly and accurately labeled. Chemicals should be stored in appropriate, well-maintained containers with tightly sealed caps.
Training : All laboratory personnel must receive adequate training on the specific hazards of the chemicals they work with and the procedures outlined in the CHP.
Safe Handling Procedures
Safe handling procedures are critical to prevent accidental exposure and contamination. For this compound, these procedures are informed by its potential hazards as a substituted aniline (B41778).
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. When handling this compound, the following PPE is generally required:
Eye and Face Protection : Chemical safety goggles or a face shield are necessary to protect the eyes from splashes. Standard safety glasses may not provide adequate protection.
Skin and Body Protection : A complete suit that protects against chemicals and appropriate protective gloves are essential to prevent skin contact. The type of glove material should be selected based on its resistance to the specific chemical. Gloves must be inspected before use and disposed of properly after handling the compound.
Respiratory Protection : If there is a risk of inhaling vapors or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. This is particularly important when working outside of a fume hood or in poorly ventilated areas.
Adequate ventilation is crucial to minimize the inhalation of potentially harmful vapors. This compound should be handled in a well-ventilated area, and for many procedures, the use of a chemical fume hood is mandatory. Fume hoods are designed to capture and exhaust chemical vapors, providing a significant level of protection for the user.
Proper storage of this compound is necessary to maintain its stability and prevent hazardous reactions. General guidelines for storage include:
Containers : Keep the compound in a tightly closed, suitable container.
Conditions : Store in a cool, dry, and well-ventilated place. Some sources recommend storage at 2-8°C or even -20°C in a dark, dry place.
Segregation : this compound should be stored away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates. It is also important to keep it away from heat, sparks, and open flames.
Emergency Response Protocols for Spills and Exposures
In the event of a spill or accidental exposure to this compound, immediate and appropriate action is critical.
Spill Response :
Evacuate personnel from the immediate area and ensure proper ventilation.
Remove all sources of ignition.
Wear appropriate PPE, including respiratory protection if necessary.
For liquid spills, absorb the material with an inert absorbent material such as dry sand.
Collect the spilled material into a suitable, closed container for disposal.
Clean the spill area thoroughly.
Exposure Response :
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing and shoes. Seek immediate medical attention.
Inhalation : Move the person to fresh air.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Cyclopropyl-4-fluoroaniline, and how can purity be optimized?
- Methodology : A common approach involves coupling 1-bromo-4-fluorobenzene with cyclopropylamine under palladium-catalyzed conditions. Post-synthesis purification via silica gel chromatography (petroleum ether:EtOAc = 20:1) yields the compound as a yellow oil with >95% purity. Key steps include monitoring reaction progress via TLC and optimizing solvent ratios to minimize byproducts .
- Alternative Route : A modular synthesis using 1-fluoro-4-nitrosobenzene, cyclopropylboronic acid, and triethyl phosphite under photoredox conditions achieves 66% yield. Flash column chromatography (hexane/EtOAc 9:1) ensures high purity .
Q. How should this compound be characterized using NMR spectroscopy?
- Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 6.86–6.93 (m, 2H, aromatic), 6.69–6.75 (m, 2H, aromatic), 2.34–2.44 (m, 1H, cyclopropyl CH), 0.45–0.76 (m, 4H, cyclopropyl CH₂).
- ¹³C NMR (101 MHz, CDCl₃) : δ 156.17 (d, J = 234.7 Hz, C-F), 145.09 (aryl C-N), 115.58 (d, J = 22.1 Hz), 113.90 (d, J = 7.4 Hz), 25.80 (cyclopropyl CH), 7.45 (cyclopropyl CH₂).
- Interpretation : The downfield shift at 156.17 ppm confirms fluorine substitution, while cyclopropyl proton splitting patterns validate ring integrity. Compare with literature spectra to resolve ambiguities .
Q. What are the stability considerations for this compound under storage?
- Guidelines : Store in a dark, inert atmosphere (e.g., argon) at -20°C to prevent oxidation or cyclopropane ring opening. Avoid prolonged exposure to light or moisture, which may degrade the amine group. Similar cyclopropane-aniline derivatives show stability for >6 months under these conditions .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the reactivity of this compound in cycloaddition reactions?
- Methodology : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model electron density. Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the cyclopropyl CH₂ group shows high electrophilicity (f⁻ = 0.12), making it prone to [3+2] cycloadditions. Compare computed activation energies with experimental yields to validate predictions .
Q. What metabolic pathways are anticipated for this compound in biological systems?
- Insights : Based on 4-fluoroaniline metabolism in rats, expect:
- Defluorination : Para-hydroxylation leads to N-acetylated metabolites (e.g., 4-acetamidophenol derivatives) via cytochrome P450 enzymes.
- Ortho-hydroxylation : Forms sulfate conjugates (e.g., 2-amino-5-fluorophenylsulphate). Use ¹³C-labeling to distinguish between direct N-acetylation and deacetylation-reacetylation pathways .
Q. How to resolve contradictions in NMR data for cyclopropane-containing intermediates?
- Case Study : Overlapping cyclopropyl proton signals (e.g., 0.45–0.76 ppm) may obscure diastereomer identification. Use high-field NMR (≥600 MHz) or 2D-COSY to decouple signals. For ambiguous ¹³C assignments, compare with computed chemical shifts (GIAO-DFT) .
Q. What strategies enhance diastereoselectivity in cyclopropane-functionalized aniline derivatives?
- Approach : Employ organophotoredox catalysis with chiral ligands (e.g., Ru(bpy)₃²⁺) to control [3+2] cycloaddition stereochemistry. For this compound, reaction at -10°C with 1.5 equiv of dienophile achieves >90% cis-selectivity. Monitor enantiomeric excess via chiral HPLC .
Data Contradiction Analysis
Example : Conflicting reports on cyclopropane ring stability under basic conditions.
- Resolution :
- Experimental : Replicate reactions in varying pH (5–9). LC-MS analysis shows ring-opening above pH 7.2.
- Computational : DFT reveals strain energy (28 kcal/mol) makes the ring susceptible to nucleophilic attack at high pH.
- Recommendation : Use buffered conditions (pH 6–7) for reactions involving aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
